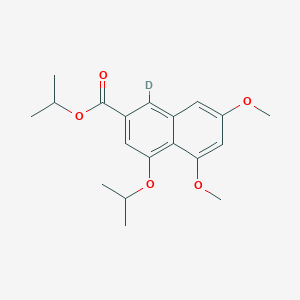
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) is a complex organic compound with the molecular formula C19H24O5 and a molecular weight of 333.4 g/mol. This compound is characterized by its naphthalene core structure, which is substituted with methoxy and methylethoxy groups, as well as an ester functional group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Esterification: The carboxylic acid group on the naphthalene ring is esterified using isopropanol in the presence of an acid catalyst.
Methylethoxy Substitution: The methylethoxy group is introduced through a substitution reaction, typically using an appropriate alkyl halide and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and methylethoxy groups may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) include:
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core but differ in their substituents.
Methoxy-substituted naphthalenes: Compounds with varying positions and numbers of methoxy groups.
Ester derivatives of naphthalene: Similar esters with different alkyl groups.
The uniqueness of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C19H24O5 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
propan-2-yl 1-deuterio-5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-11(2)23-17-9-14(19(20)24-12(3)4)7-13-8-15(21-5)10-16(22-6)18(13)17/h7-12H,1-6H3/i7D |
InChI-Schlüssel |
RRZCCYITWSFUSZ-WHRKIXHSSA-N |
Isomerische SMILES |
[2H]C1=C2C=C(C=C(C2=C(C=C1C(=O)OC(C)C)OC(C)C)OC)OC |
Kanonische SMILES |
CC(C)OC1=C2C(=CC(=C1)C(=O)OC(C)C)C=C(C=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


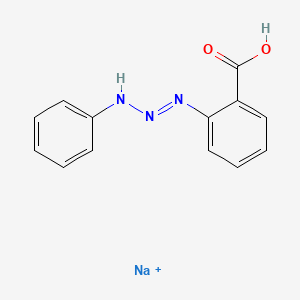
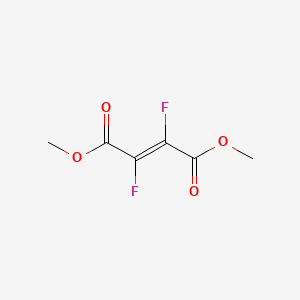
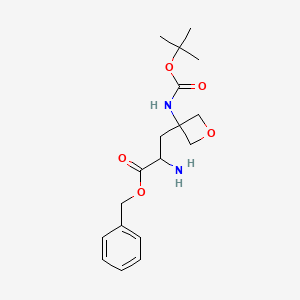

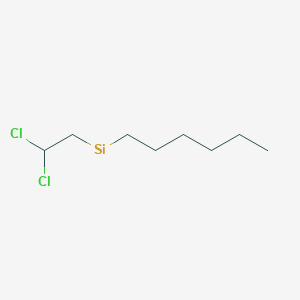
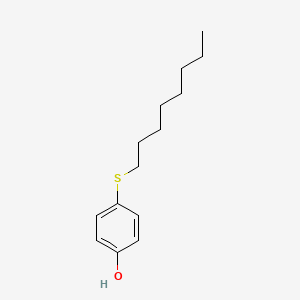
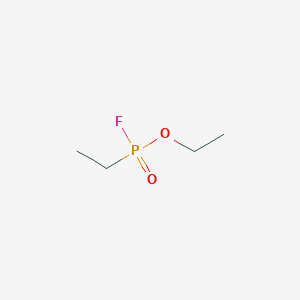
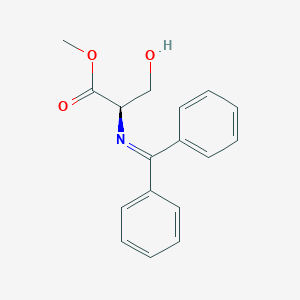
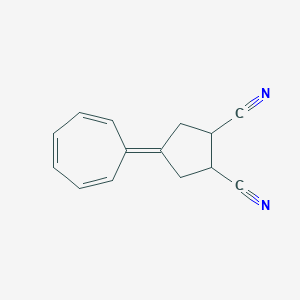

![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)

![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
